5-(4-((2-phenylthiazol-4-yl)methyl)piperazine-1-carbonyl)pyridin-2(1H)-one
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s class or family, and its role or use in industry or research.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, reaction conditions, catalysts used, and the yield of the product.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its functional groups, stereochemistry, and any interesting structural features. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis
This would involve a study of the reactions that the compound undergoes. It could include the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Acetylcholinesterase Inhibitor Development
Researchers Yurttaş, Kaplancıklı, and Özkay (2013) synthesized derivatives related to 5-(4-((2-phenylthiazol-4-yl)methyl)piperazine-1-carbonyl)pyridin-2(1H)-one, evaluating their activity as acetylcholinesterase inhibitors. They discovered compounds with significant inhibitory activity, suggesting potential applications in treating diseases like Alzheimer's. This research indicates the compound's relevance in developing treatments for neurological disorders (Yurttaş et al., 2013).
Antibacterial Agent Synthesis
Pitucha, Wujec, Dobosz, Kosikowska, and Malm (2005) explored the antibacterial properties of similar compounds, including derivatives of piperazine. Their findings suggest that these compounds can be effective against various bacterial strains, highlighting their potential in creating new antibacterial drugs (Pitucha et al., 2005).
5-HT2 Antagonist Activity
Watanabe, Usui, Kobayashi, Yoshiwara, Shibano, Tanaka, Morishima, Yasuoka, and Kanao (1992) investigated the 5-HT2 antagonist activity of compounds featuring a piperazine group. These findings are significant for developing treatments for psychiatric disorders, as 5-HT2 receptors are implicated in various mental health conditions (Watanabe et al., 1992).
Antimicrobial Activity
Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, and Demirbas (2007) synthesized novel 1,2,4-Triazole derivatives, including those related to the compound , and screened them for antimicrobial activities. They found good to moderate activities against test microorganisms, pointing to potential uses in combating infections (Bektaş et al., 2007).
Insecticide Development
Cai, Li, Fan, Huang, Shao, and Song (2010) designed and synthesized derivatives based on this compound as novel insecticides. Their research demonstrated these compounds' potential in controlling agricultural pests, suggesting a role in integrated pest management strategies (Cai et al., 2010).
Safety And Hazards
This would involve a discussion of the compound’s safety and hazards, including its toxicity, flammability, and environmental impact.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, new reactions, or new applications for the compound.
I hope this general guidance is helpful. For a more detailed analysis, I would recommend consulting a chemistry textbook or a professional chemist. Please note that handling chemicals should always be done with appropriate safety precautions and under the supervision of a trained professional.
properties
IUPAC Name |
5-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbonyl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c25-18-7-6-16(12-21-18)20(26)24-10-8-23(9-11-24)13-17-14-27-19(22-17)15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGOKGFDIVYTSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC(=N2)C3=CC=CC=C3)C(=O)C4=CNC(=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-((2-phenylthiazol-4-yl)methyl)piperazine-1-carbonyl)pyridin-2(1H)-one |
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